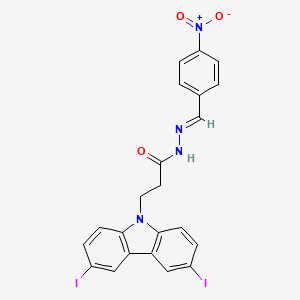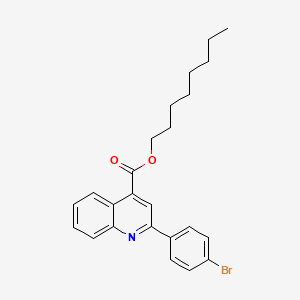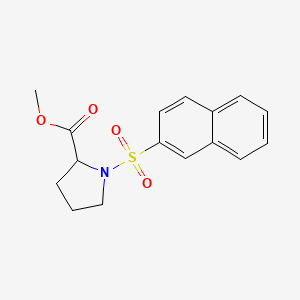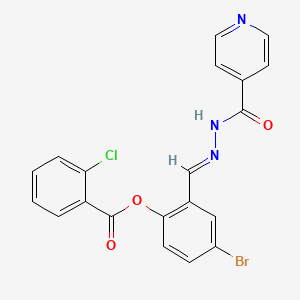
Sematilide monohydrochloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sematilide monohydrochloride monohydrate is a class III antiarrhythmic agent known for its selective blocking of delayed rectifier potassium current (I Kr) channels. This compound is used in the study of cardiac arrhythmias due to its ability to prolong the action potential duration and refractoriness in cardiac cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sematilide monohydrochloride monohydrate involves multiple steps. Initially, Benzocaine (Ethyl 4-Aminobenzoate) reacts with mesyl chloride to form Ethyl 4-(Methylsulfonamido)benzoate. This intermediate undergoes base saponification followed by water removal to yield 4-[(Methylsulfonyl)amino]benzoic acid sodium salt. Halogenation with thionyl chloride produces 4-[(Methylsulfonyl)Amino]Benzoyl Chloride, which then reacts with N,N-Diethylethylenediamine to form Sematilide .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sematilide monohydrochloride monohydrate primarily undergoes substitution reactions due to the presence of functional groups such as the sulfonamide and amide groups.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include mesyl chloride, thionyl chloride, and N,N-Diethylethylenediamine. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is characterized by its high purity and specific molecular structure.
Aplicaciones Científicas De Investigación
Sematilide monohydrochloride monohydrate is extensively used in scientific research, particularly in the fields of cardiology and pharmacology. It is employed to study the mechanisms of cardiac arrhythmias and to evaluate the efficacy of antiarrhythmic drugs. Additionally, it serves as a tool in the investigation of potassium channel blockers and their effects on cardiac cells .
Mecanismo De Acción
Sematilide monohydrochloride monohydrate exerts its effects by selectively blocking the delayed rectifier potassium current (I Kr) channels in cardiac cells. This inhibition prolongs the action potential duration and refractoriness, which helps in the management of cardiac arrhythmias. The molecular targets of this compound are the potassium channels, and its action involves the modulation of ion flow across the cardiac cell membrane .
Comparación Con Compuestos Similares
Similar Compounds:
- Procainamide
- Amiodarone
- Sotalol
Comparison: Sematilide monohydrochloride monohydrate is unique in its selective blocking of I Kr channels, which distinguishes it from other antiarrhythmic agents like Procainamide, Amiodarone, and Sotalol. While these compounds also exhibit antiarrhythmic properties, their mechanisms of action and molecular targets differ. For instance, Amiodarone affects multiple ion channels, whereas Sematilide specifically targets the I Kr channels .
Propiedades
Fórmula molecular |
C14H26ClN3O4S |
|---|---|
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrate;hydrochloride |
InChI |
InChI=1S/C14H23N3O3S.ClH.H2O/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H;1H2 |
Clave InChI |
HCGUEOOYHHAYIM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)
![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)
![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)



![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)
![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)


![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)

![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)
